molecular formula C23H22N2O4S B493846 1-[2-(4-METHOXYPHENOXY)ETHYL]-2-PHENYLMETHANESULFONYL-1H-1,3-BENZODIAZOLE

1-[2-(4-METHOXYPHENOXY)ETHYL]-2-PHENYLMETHANESULFONYL-1H-1,3-BENZODIAZOLE

Cat. No.: B493846
M. Wt: 422.5g/mol
InChI Key: SMHZHRSNORJTCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-METHOXYPHENOXY)ETHYL]-2-PHENYLMETHANESULFONYL-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that combines a benzodiazole core with methoxyphenoxy and phenylmethanesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-METHOXYPHENOXY)ETHYL]-2-PHENYLMETHANESULFONYL-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with benzyl chloride to produce 2-(4-methoxyphenoxy)ethyl benzyl ether. The final step involves the reaction of this intermediate with 2-phenylmethanesulfonyl-1H-1,3-benzodiazole under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques. The exact methods used can vary depending on the scale of production and the specific requirements of the application.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-METHOXYPHENOXY)ETHYL]-2-PHENYLMETHANESULFONYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzodiazole ring can be reduced under specific conditions to form a dihydrobenzodiazole derivative.

    Substitution: The phenylmethanesulfonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the benzodiazole ring can produce dihydrobenzodiazole derivatives.

Scientific Research Applications

1-[2-(4-METHOXYPHENOXY)ETHYL]-2-PHENYLMETHANESULFONYL-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-METHOXYPHENOXY)ETHYL]-2-PHENYLMETHANESULFONYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with hydrophobic pockets in proteins, while the benzodiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-METHOXYPHENOXY)ETHYL]-2-PHENYLMETHANESULFONYL-1H-1,3-BENZODIAZOLE is unique due to its combination of a benzodiazole core with methoxyphenoxy and phenylmethanesulfonyl groups. This unique structure provides specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications.

Properties

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5g/mol

IUPAC Name

2-benzylsulfonyl-1-[2-(4-methoxyphenoxy)ethyl]benzimidazole

InChI

InChI=1S/C23H22N2O4S/c1-28-19-11-13-20(14-12-19)29-16-15-25-22-10-6-5-9-21(22)24-23(25)30(26,27)17-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3

InChI Key

SMHZHRSNORJTCJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=CC=C4

Origin of Product

United States

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